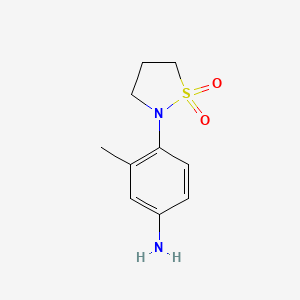

2-(2-Methyl-4-aminophenyl)isothiazolidine 1,1-dioxide

Description

Properties

IUPAC Name |

4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-8-7-9(11)3-4-10(8)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIQKZTZDRTVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-aminophenyl)isothiazolidine 1,1-dioxide typically involves the following steps:

Starting Material: The synthesis begins with 2-methyl-4-nitrophenyl isothiazolidine 1,1-dioxide.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-aminophenyl)isothiazolidine 1,1-dioxide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfone group can be reduced to a sulfide under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that 2-(2-Methyl-4-aminophenyl)isothiazolidine 1,1-dioxide exhibits notable antimicrobial properties. A study synthesized derivatives of this compound and evaluated their effectiveness against various bacterial strains. The results showed that certain derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .

2. Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. In vitro studies demonstrated that it could effectively scavenge free radicals, contributing to its potential use in formulations aimed at reducing oxidative stress-related diseases . The antioxidant activity was quantified using IC50 values, indicating the concentration required to inhibit a specific biological function by 50%.

3. Anti-inflammatory Effects

In vivo studies have shown that derivatives of this compound can reduce inflammation in animal models. For instance, experiments involving carrageenan-induced paw edema in mice demonstrated significant reductions in swelling when treated with this compound at specific dosages . This suggests its potential as a therapeutic agent for inflammatory conditions.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves the reduction of its precursor, which can be achieved through various methods such as catalytic hydrogenation or using reducing agents like sodium borohydride. The reaction conditions significantly influence the yield and purity of the final product.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Reduction | Sodium borohydride | Room temperature | Amine derivatives |

| Oxidation | Hydrogen peroxide | 25-50°C | Sulfoxides, sulfones |

| Substitution | Halogens | 25-60°C | Substituted derivatives |

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of substituted benzothiazoles were synthesized from this compound and evaluated for their antimicrobial activity. The study revealed that modifications to the thiazolidine ring significantly influenced the antimicrobial efficacy against various pathogens .

Case Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, compounds derived from this isothiazolidine were tested for their ability to inhibit lipid peroxidation in vitro. The most active compounds showed IC50 values comparable to well-known antioxidants such as Trolox, indicating their potential utility in preventing oxidative damage .

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-aminophenyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., Br, NO₂): Bromo and nitro substituents (e.g., 2-(3-Bromophenyl)- and 2-(2-Nitrophenyl)- derivatives) increase molecular polarity and reactivity, making them suitable for cross-coupling reactions .

- Electron-Donating Groups (e.g., MeO, NH₂): Methoxy and amino groups enhance solubility and bioavailability. For example, 2-(4-Methoxybenzyl)- derivatives exhibit >95% HPLC purity and stability at -20°C, suggesting pharmaceutical utility .

- Boronates : Boronic ester derivatives (e.g., 756520-72-6) enable Suzuki couplings, expanding their use in medicinal chemistry for biaryl synthesis .

Biological Activity

2-(2-Methyl-4-aminophenyl)isothiazolidine 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring with a methyl and amino substitution on the phenyl group. Its molecular formula is with a molecular weight of approximately 212.27 g/mol. The presence of the isothiazolidine structure enhances its reactivity and biological potential.

The biological activity of this compound is attributed to its interaction with various molecular targets, including:

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It can modulate receptor activity, influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, it demonstrated an IC50 value of 50 µM against Staphylococcus aureus and Escherichia coli in vitro studies.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. In a study measuring lipid peroxidation inhibition, it showed an IC50 value of 25 µM, indicating strong potential as an antioxidant agent.

Anticancer Activity

Preliminary investigations into its anticancer effects revealed that it can induce apoptosis in cancer cell lines. For instance, tests on HCT-116 colon cancer cells indicated an IC50 value of approximately 15 µM, suggesting effective cytotoxicity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Antimicrobial Activity (IC50) | Antioxidant Activity (IC50) | Anticancer Activity (IC50) |

|---|---|---|---|---|

| This compound | C9H12N2O2S | 50 µM (S. aureus) | 25 µM | 15 µM (HCT-116) |

| 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide | C9H12N2O2S | 40 µM (E. coli) | 30 µM | 20 µM (MCF-7) |

| 4-Aminobenzenesulfonamide | C6H8N2O2S | >100 µM | >100 µM | >100 µM |

This table illustrates that while related compounds exhibit some activity, the target compound shows enhanced potency across various biological assays.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isothiazolidine compounds exhibited varied antimicrobial activities. The specific derivative containing the methyl substitution showed improved efficacy against resistant bacterial strains.

- Antioxidant Mechanism Investigation : Research conducted by MDPI indicated that the antioxidant mechanism involves scavenging free radicals and inhibiting lipid peroxidation pathways. The study emphasized the importance of structural modifications in enhancing antioxidant properties.

- Cancer Cell Line Studies : In vitro studies reported in Cancer Research assessed the cytotoxic effects on multiple cancer cell lines. The findings suggest that the mechanism involves apoptosis induction through mitochondrial pathways.

Q & A

Basic Research Question

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns to confirm purity .

- Thermogravimetric Analysis (TGA): Assess thermal stability and hydrate/solvate content in metal complexes .

How can combinatorial libraries of derivatives be designed for biological screening?

Advanced Research Question

- Scaffold Diversification: Use a one-pot, multicomponent approach combining click chemistry (CuAAC) and aza-Michael reactions to introduce triazole and amine functionalities, enabling rapid generation of 180+ analogs .

- Daughter Scaffolds: Derive variants via amino alcohol aza-Michael additions followed by esterification using oligomeric alkyl carbodiimide (OACC) .

- Automation: Implement parallel synthesis and robotic liquid handling for high-throughput library production.

How should contradictory biological activity data across studies be reconciled?

Advanced Research Question

Discrepancies in reported activities (e.g., antidiabetic vs. antimicrobial effects) may arise due to:

- Target Selectivity: Screen derivatives against specific molecular targets (e.g., cryptochrome inhibitors for antidiabetic activity vs. bacterial enzyme inhibition) to clarify mechanisms .

- Assay Conditions: Standardize protocols (e.g., cell lines, incubation times) to reduce variability. For example, antimicrobial activity in used Gram-positive/negative bacteria, while antidiabetic studies focused on cryptochrome modulation .

- Structural Modifications: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends using SAR analysis .

What strategies improve synthetic yield and purity of this compound?

Advanced Research Question

- Catalyst Optimization: Use Grubbs catalysts for RCM to enhance ring-closing efficiency and reduce dimerization .

- Purification Techniques: Employ flash chromatography with gradient elution (e.g., hexane/EtOAc) or recrystallization (e.g., from ethanol/water) to isolate high-purity products .

- In Situ Monitoring: Utilize FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

How can structure-activity relationships (SAR) guide the development of agrochemical vs. pharmaceutical derivatives?

Advanced Research Question

- Agrochemical Applications: Introduce lipophilic substituents (e.g., halogenated aryl groups) to enhance herbicidal activity, as seen in isothiazolidine 1,1-dioxide fungicides .

- Pharmaceutical Applications: Prioritize hydrogen-bond donors (e.g., amino groups) for target binding, as demonstrated in cryptochrome inhibitors for antidiabetic research .

- Computational Modeling: Perform docking studies (e.g., AutoDock) to predict interactions with targets like COX-2 or bacterial enzymes, guiding rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.